molecular formula C10H10ClNaO3 B583386 (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346617-22-8

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Cat. No.: B583386
CAS No.: 1346617-22-8
M. Wt: 236.627
InChI Key: YNPCWJFLKBMRIL-QRPNPIFTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chiral sodium salt derivative of a hydroxybutyric acid substituted with a 4-chlorophenyl group. Its systematic IUPAC name is sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate . The compound is recognized by multiple synonyms, including γ-Hydroxybaclofen, (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt, and 4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt.

Key Identifiers :

  • CAS Registry Number : 1346617-22-8 (sodium salt); 1329793-67-0 (free acid)
  • Molecular Formula : C₁₀H₁₀ClNaO₃
  • Molecular Weight : 236.63 g/mol

Molecular Structure and Stereochemistry

The compound features a four-carbon hydroxybutyric acid backbone with a 4-chlorophenyl group at the third carbon and a sodium counterion neutralizing the carboxylate group. The (R)-configuration at the chiral center (C3) is critical for its biological activity and distinguishes it from its (S)-enantiomer.

Structural Highlights :

  • Chlorophenyl Group : Aromatic ring with a chlorine substituent at the para position, enhancing lipophilicity.
  • Hydroxyl Group : Positioned at C4, contributing to hydrogen-bonding interactions.
  • Stereochemical Purity : Synthesized via asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess (e.e.).

The stereospecificity of this compound is evident in its role as a metabolite of baclofen, a GABA-B receptor agonist, where only the (R)-enantiomer exhibits pharmacological relevance.

Physicochemical Properties

Physical State : White crystalline solid.
Melting Point : Decomposes above 235°C.
Solubility :

  • Water : Highly soluble due to ionic sodium carboxylate group.
  • Methanol : Moderately soluble; solutions require inert gas purging to prevent oxidation.
    Storage : Stable at -20°C for ≥4 years; aqueous solutions degrade within 24 hours.
Property Value Source
Molecular Formula C₁₀H₁₀ClNaO₃
Molecular Weight 236.63 g/mol
Solubility in Water >50 mg/mL
Chiral Purity >98% e.e.

Relevance in Chemical and Biological Research

This compound serves three primary roles in scientific research:

  • Metabolite of Baclofen : As the major inactive metabolite of baclofen, it is used to study the drug’s pharmacokinetics. Approximately 80% of baclofen is excreted unchanged, with <10% metabolized to this compound.
  • Chiral Resolution Studies : Its synthesis and purification methods (e.g., chiral HPLC with Chiralpak AD-H columns) are models for enantiomeric separation techniques.
  • Reference Standard : Employed in quality control for baclofen production, ensuring compliance with regulatory guidelines.

Research Applications :

  • Pharmacokinetics : Quantification in plasma and urine via LC-MS/MS to assess baclofen metabolism.
  • Stereochemical Analysis : NMR and X-ray crystallography validate spatial configuration.
  • Synthetic Chemistry : Intermediate for derivatives targeting GABAergic pathways.

Properties

CAS No.

1346617-22-8

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.627

IUPAC Name

sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

YNPCWJFLKBMRIL-QRPNPIFTSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonyms

(R)-4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt;  (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 

Origin of Product

United States

Preparation Methods

Enzymatic Reduction of Ethyl 4-Chloroacetoacetate

The most industrially viable method involves the biocatalytic reduction of ethyl 4-chloroacetoacetate using ketoreductase (KRED) and glucose dehydrogenase (GDH) in tandem. This system leverages NADPH as a cofactor, regenerated in situ via glucose oxidation, to drive the stereoselective reduction of the β-ketoester intermediate. Key parameters include:

  • Substrate concentration : 8–15 g/mL ethyl 4-chloroacetoacetate.

  • Enzyme loading : 3–8% (w/w) total enzyme mass relative to substrate, with a KRED:GDH ratio of 2:3.

  • Reaction conditions : 28–33°C, pH 6.0–7.5 (maintained with sodium phosphate buffer), 6–10 h reaction time.

The crude ethyl (R)-4-chloro-3-hydroxybutanoate is isolated via extraction with ethyl acetate or ethylene dichloride, followed by reduced-pressure distillation. Subsequent hydrolysis with sodium hydroxide yields the sodium salt with >99% ee and 85–92% yield (Table 1).

Table 1: Biocatalytic Process Optimization

ParameterEmbodiment 3Embodiment 4Embodiment 5
Temperature (°C)283332
Time (h)6108
Substrate (g/mL)81512
Enzyme Loading (%)386
Yield (%)859092

Chemical Hydrogenation Using Chiral Catalysts

Ruthenium-BINAP Mediated Reduction

An alternative approach employs transition-metal catalysts, such as (S)-Ru-BINAP, to reduce ethyl 4-chloro-3-oxobutanoate under hydrogen pressure. This method, while avoiding enzymatic constraints, requires stringent control over catalyst loading and hydrogen partial pressure:

  • Catalyst loading : 0.5–1.0 mol% (S)-Ru-BINAP.

  • Hydrogen pressure : 70 psi (483 kPa).

  • Post-reaction processing : Filtration through Celite, solvent evaporation, and column chromatography.

The resulting (R)-ethyl 4-chloro-3-hydroxybutanoate is hydrolyzed with 1N sulfuric acid, neutralized with NaOH, and precipitated at pH 4.5 to isolate the sodium salt. This method achieves 88–94% ee but suffers from higher costs due to precious metal catalysts.

Lactonization-Hydrolysis Sequence

Friedel-Crafts Acylation and Lactone Formation

A multistep synthesis begins with Friedel-Crafts acylation of 4-chlorobenzene with glutaric anhydride, yielding 4-chlorophenyl-γ-keto acid. Bromination at the γ-position followed by lactonization under basic conditions produces a γ-lactone intermediate:

4-Chlorophenyl-γ-keto acidBr2γ-bromo derivativeNaOHγ-lactone\text{4-Chlorophenyl-γ-keto acid} \xrightarrow{\text{Br}_2} \text{γ-bromo derivative} \xrightarrow{\text{NaOH}} \text{γ-lactone}

Hydrogenation of the lactone over Pd/C (10% w/w) at 70 psi selectively reduces the ketone to the alcohol, which is hydrolyzed to the sodium salt. This route, though longer, provides 82–87% yield with 91–95% ee .

Comparative Analysis of Methodologies

Efficiency and Stereoselectivity

Biocatalytic reduction outperforms chemical methods in enantioselectivity (>99% vs. 88–95% ee ) and eliminates heavy metal waste. However, chemical hydrogenation offers faster reaction times (6–8 h vs. 16 h for lactonization).

Industrial Scalability

Continuous-flow microreactors enhance biocatalytic processes by improving mass transfer and reducing enzyme inactivation. In contrast, batch reactors for chemical hydrogenation require high-pressure equipment, increasing capital costs .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

    Reduction: ®-3-(4-Chlorophenyl)-4-hydroxybutanol.

    Substitution: 3-(4-Methoxyphenyl)-4-hydroxybutyric acid sodium salt.

Scientific Research Applications

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity, leading to distinct biological effects. The compound may modulate pathways involved in metabolic processes or signal transduction .

Comparison with Similar Compounds

Racemic Mixture: 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

  • CAS : 1346603-21-1 (racemic form)
  • Molecular Formula : C₁₀H₁₀ClNaO₃ (identical to (R)-isomer)
  • Key Difference: The racemic mixture contains both (R)- and (S)-enantiomers.
  • Application : Used in metabolic studies but lacks the enantiomeric specificity required for targeted receptor research .

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

  • CAS: Not explicitly provided (referenced in ).
  • Key Difference : The (S)-enantiomer is structurally distinct in spatial configuration, likely resulting in diminished affinity for GABA-B receptors. This highlights the importance of stereochemistry in drug metabolism and activity .

Functional Derivatives and Substitutes

Sodium 4-Hydroxy-3-Phenylbutanoate

  • CAS : 40951-19-7
  • Molecular Formula : C₁₀H₁₁NaO₃
  • Key Difference : Replaces the 4-chlorophenyl group with a phenyl group, eliminating chlorine’s electron-withdrawing effects. This reduces electrophilic character and may decrease receptor binding potency compared to the chlorinated analog .

(R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric Acid

  • CAS : 218608-96-9
  • Molecular Formula : C₁₅H₁₉ClNNaO₄
  • Key Difference: Incorporates a Boc-protected amino group, making it a synthetic precursor rather than an active metabolite. Used in organic synthesis but lacks direct pharmacological relevance .

Isotopic and Complex Derivatives

3-(4-Chlorophenyl-d₄)-4-hydroxybutyric Acid Sodium Salt

  • CAS : 25268-69-3
  • Key Difference : Deuterated at the chlorophenyl group, enhancing stability in mass spectrometry and metabolic studies. Used as an internal standard in analytical chemistry but pharmacologically inert .

2H-1-Benzopyran-2-one, 3-(1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-, Sodium Salt

  • CAS: Not fully specified (EnvironmentalChemistry.com ).
  • Key Difference: Contains a benzopyranone core, diverging significantly from the hydroxybutyric acid structure. Likely interacts with different biological targets (e.g., enzymes or ion channels) unrelated to GABA-B receptors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Feature Pharmacological Relevance
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 1346617-22-8 C₁₀H₁₀ClNaO₃ (R)-enantiomer; Baclofen metabolite GABA-B receptor studies
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (racemic) 1346603-21-1 C₁₀H₁₀ClNaO₃ Racemic mixture Metabolic profiling
Sodium 4-Hydroxy-3-Phenylbutanoate 40951-19-7 C₁₀H₁₁NaO₃ Phenyl substitution General biochemical research
3-(4-Chlorophenyl-d₄)-4-hydroxybutyric Acid Sodium Salt 25268-69-3 C₁₀H₆D₄ClNaO₃ Deuterated analog Analytical standards

Key Research Findings

  • Stereoselectivity : The (R)-isomer demonstrates higher affinity for GABA-B receptors compared to the (S)-isomer, underscoring the role of chirality in drug design .
  • Solubility : Sodium salt formulations (e.g., (R)-isomer) exhibit superior aqueous solubility (>10 mg/mL in water) compared to free acid forms, facilitating in vitro assays .
  • Metabolic Inactivity : Despite being a Baclofen metabolite, this compound is pharmacologically inactive, limiting its therapeutic use but retaining value in mechanistic studies .

Biological Activity

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as a metabolite of Baclofen, has garnered attention for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClNaO₃
  • Molecular Weight : 236.63 g/mol
  • CAS Number : C379528

The biological activity of this compound is primarily attributed to its interaction with the GABA-B receptor system. This compound acts as a GABA-B receptor agonist, which modulates neurotransmission and has implications in various neurological conditions.

Key Mechanisms :

  • GABA-B Receptor Agonism : The compound enhances GABAergic transmission, leading to sedative and muscle relaxant effects similar to Baclofen .
  • Enzyme Interaction : It may influence enzymes involved in metabolic pathways, affecting cellular signaling and inflammatory responses.

Biological Activities

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in conditions like multiple sclerosis and spinal cord injury.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may provide therapeutic benefits in inflammatory diseases.
  • Analgesic Effects : Studies suggest that this sodium salt may possess analgesic properties, contributing to pain relief mechanisms through its action on the central nervous system.

Research Findings and Case Studies

Several studies have explored the pharmacokinetics and biological effects of this compound:

StudyFindings
Baclofen Metabolism Study Identified as a major metabolite in human plasma after Baclofen administration; showed rapid absorption and significant excretion rates .
GABA-B Receptor Study Demonstrated dose-dependent effects on response rates in operant conditioning tasks, indicating its role in modulating behavior through GABAergic pathways .
Inflammation Research Exhibited potential to reduce markers of inflammation in preclinical models, suggesting therapeutic applications for inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

CompoundMechanism of ActionTherapeutic Applications
BaclofenGABA-B receptor agonistMuscle relaxant, treatment for spasticity
GabapentinCalcium channel blockerNeuropathic pain relief
PregabalinCalcium channel modulatorAnxiety disorders, neuropathic pain

This comparison highlights that while this compound shares a common pathway with Baclofen, its specific enantiomeric configuration may lead to distinct therapeutic outcomes.

Q & A

Q. How can researchers confirm the enantiomeric purity of (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt?

  • Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10, v/v) at 25°C. Compare retention times with the (S)-enantiomer standard. For structural confirmation, CID-MS/MS fragmentation (Figure 6 in ) can validate the stereochemistry by analyzing characteristic ion patterns (e.g., m/z 236.63 [M+Na]⁺). Validate results against the SMILES notation (C10H10ClNaO3, ClC1=CC=C([C@@H](CC(O[Na])=O)CO)C=C1) provided in to ensure chiral integrity .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under an inert atmosphere (e.g., argon) to prevent hydrolysis or oxidation. Pre-dispense aliquots to minimize freeze-thaw cycles. Stability studies should include periodic HPLC-UV analysis (λ = 254 nm) to monitor degradation products, referencing the molecular weight (236.63 g/mol, ) for peak identification .

Q. How should researchers characterize the compound’s solubility for in vitro assays?

  • Methodological Answer : Use a tiered approach:

Polar solvents : Test solubility in water, PBS (pH 7.4), and DMSO via serial dilution (1–10 mM).

Spectrophotometry : Measure absorbance at 220–300 nm to detect aggregation.

LC-MS validation : Confirm solubility using a C18 column (ACN:water gradient) to rule out salt interference.
Note: The sodium salt form (CAS 1346617-22-8, ) may exhibit higher aqueous solubility than the free acid (CAS 1329793-67-0) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies often arise from protein binding or metabolism. Address this by:

Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions.

Species-specific metabolism : Perform LC-MS/MS metabolite profiling () in hepatocyte incubations (human vs. rodent).

PBPK modeling : Integrate in vitro data (e.g., logP, pKa) with physiological parameters to predict in vivo exposure. Adjust for sodium salt dissociation kinetics using the SMILES structure () .

Q. What strategies improve asymmetric synthesis yield of the (R)-enantiomer?

  • Methodological Answer : Optimize enzymatic resolution or chiral auxiliaries :

Enzymatic catalysis : Use lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems to selectively hydrolyze the (S)-enantiomer.

Chiral chromatography : Scale-up chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.

Monitor ee : Validate enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC (see Question 1) .

Q. How to address batch-to-batch variability in bioactivity studies?

  • Methodological Answer :

Quality control : Request Certificates of Analysis (COA) for each batch (), including HPLC purity (>98%), residual solvents (e.g., by GC-MS), and chiral purity.

Salt content normalization : Quantify sodium content via ICP-MS and adjust dosing concentrations accordingly.

Bioassay standardization : Include internal controls (e.g., a reference inhibitor) to normalize inter-batch variability in cell-based assays .

Q. What advanced techniques validate the compound’s interaction with PCSK9 in mechanistic studies?

  • Methodological Answer :

Surface plasmon resonance (SPR) : Immobilize recombinant PCSK9 and measure binding kinetics (ka/kd) of the sodium salt.

Cryo-EM/X-ray crystallography : Co-crystallize the compound with PCSK9 to resolve binding motifs.

Functional assays : Use LDL uptake assays in HepG2 cells with fluorescence-labeled LDL (). Compare results with racemic baclofen analogs () to assess stereospecificity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s metabolic stability?

  • Methodological Answer : Conflicting data may stem from assay conditions. Standardize protocols:

Microsomal stability : Use pooled human liver microsomes (HLMs) with NADPH regeneration systems (25–37°C, pH 7.4).

Inhibitor screening : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

Cross-lab validation : Share reference samples between labs to harmonize LC-MS/MS parameters (e.g., collision energy, ) .

Methodological Tables

Parameter Recommended Method Key Reference
Enantiomeric purityChiral HPLC (hexane:isopropanol)
Solubility profilingLC-MS with C18 column
Batch consistencyCOA + ICP-MS sodium quantification
Metabolic stabilityHLM assays + CYP450 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.